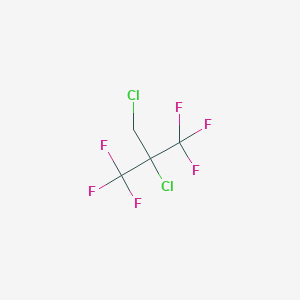

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated organic compound with the molecular formula C4H2Cl2F6 It is characterized by the presence of two chlorine atoms and six fluorine atoms attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane typically involves the chlorination of hexafluoropropane. One common method includes the reaction of hexafluoropropane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where hexafluoropropane and chlorine gas are introduced in a controlled manner. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.

Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Products may include alcohols, amines, or other substituted derivatives.

Elimination Reactions: Alkenes such as hexafluoropropene can be formed.

Oxidation and Reduction Reactions: Depending on the reagents used, various oxidized or reduced products can be obtained.

Wissenschaftliche Forschungsanwendungen

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane has several applications in scientific research:

Biology: The compound can be used in the study of halogenated compounds’ effects on biological systems.

Medicine: Research into its potential use as a precursor for pharmaceuticals or as a model compound for studying halogenated drug metabolism.

Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane involves its interaction with various molecular targets. The presence of halogen atoms makes it highly reactive, allowing it to participate in nucleophilic substitution and elimination reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-2-methylpropane: Similar in structure but lacks fluorine atoms, making it less reactive in certain contexts.

2-Chloro-2-(chloromethyl)propane: Similar but without fluorine atoms, affecting its chemical properties and reactivity.

Hexafluoropropane: Lacks chlorine atoms, making it less versatile in substitution reactions.

Uniqueness: 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane is unique due to the combination of chlorine and fluorine atoms, which impart distinct reactivity and stability. This makes it valuable in applications requiring specific halogenation patterns and properties.

Biologische Aktivität

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated organic compound with significant industrial applications. Its biological activity has garnered attention due to its potential impact on human health and the environment. This article reviews the existing literature on its biological effects, focusing on toxicity, environmental persistence, and potential applications in various fields.

- Chemical Formula : C4H2Cl2F6

- CAS Number : 2774037

- Molecular Weight : 238.00 g/mol

Toxicological Profile

The toxicological assessment of this compound reveals several critical points regarding its biological activity:

- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to acute toxicity in aquatic organisms and potential neurotoxic effects in mammals .

- Chronic Effects : Long-term exposure may result in reproductive and developmental toxicity. Research has shown that halogenated compounds can disrupt endocrine functions and lead to carcinogenic outcomes .

Environmental Persistence

The compound exhibits considerable environmental persistence due to its halogenated structure. It resists biodegradation and can accumulate in living organisms through bioaccumulation processes. This characteristic raises concerns about its ecological impact:

| Property | Value |

|---|---|

| Persistence | High |

| Bioaccumulation Potential | Moderate to High |

| Environmental Half-life | Extended (months to years) |

Case Study 1: Aquatic Toxicity Assessment

A study conducted by the European Chemicals Agency (ECHA) evaluated the aquatic toxicity of various chlorinated compounds including this compound. Results indicated a significant lethal concentration (LC50) for fish species at low exposure levels. The study concluded that such compounds pose a risk to aquatic ecosystems due to their persistence and toxicity .

Case Study 2: Human Health Risk Evaluation

Research published in the Journal of Environmental Science highlighted potential risks associated with inhalation exposure in occupational settings. The study found correlations between exposure levels and increased incidences of respiratory issues among workers handling this compound. Longitudinal studies suggested a need for stringent safety protocols in workplaces using halogenated compounds .

Applications in Industry

Despite its toxicological concerns, this compound has applications in:

- Flame Retardants : Used in formulations for flexible polyurethane foams.

- Chemical Intermediates : Acts as a precursor in the synthesis of other fluorinated compounds.

Eigenschaften

IUPAC Name |

2-chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-1-2(6,3(7,8)9)4(10,11)12/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDXNQXIECRUSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378856 |

Source

|

| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138690-25-2 |

Source

|

| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.